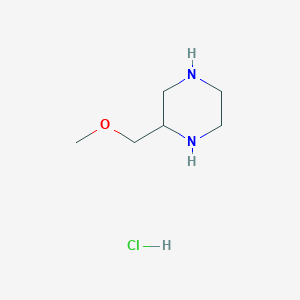

2-(Methoxymethyl)piperazinehydrochloride

Description

Contextual Significance of Piperazine (B1678402) Derivatives in Organic Synthesis

Piperazine and its derivatives are a critically important class of heterocyclic compounds in the field of organic synthesis and medicinal chemistry. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, serves as a versatile scaffold in drug design and discovery. nih.govresearchgate.net This structural motif is present in a wide array of approved drugs across various therapeutic areas. nih.gov

The utility of the piperazine scaffold stems from several key characteristics. Its presence can improve the physicochemical properties of a molecule, such as solubility and basicity, which are crucial for favorable pharmacokinetic profiles. nih.gov The two nitrogen atoms provide sites for chemical modification, allowing chemists to fine-tune the biological activity and properties of the resulting compounds. nih.gov Furthermore, the piperazine ring can act as a linker between different pharmacophoric groups within a single molecule. nih.gov

Piperazine derivatives have demonstrated a broad spectrum of biological activities, and are integral to the development of new therapeutic agents. researchgate.net

Chemical Structure and Classification of 2-(Methoxymethyl)piperazinehydrochloride

2-(Methoxymethyl)piperazine (B3158458) hydrochloride is the hydrochloride salt of the parent compound, 2-(methoxymethyl)piperazine. The formation of the hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the solubility and stability of basic compounds like piperazines.

The chemical structure consists of a piperazine ring substituted at the 2-position with a methoxymethyl group (-CH2OCH3). The addition of hydrogen chloride (HCl) results in the protonation of one or both of the nitrogen atoms in the piperazine ring, forming the hydrochloride salt.

Chemical Data for 2-(Methoxymethyl)piperazine (Free Base)

| Identifier | Value |

| CAS Number | 85817-29-4 |

| Molecular Formula | C6H14N2O |

| Molecular Weight | 130.19 g/mol |

| Canonical SMILES | COCC1CNCCN1 |

| InChI Key | VSKJXHRGVSZNRH-UHFFFAOYSA-N |

Classification-wise, 2-(Methoxymethyl)piperazine hydrochloride belongs to the class of substituted piperazines. The presence of the methoxymethyl group at the 2-position introduces a chiral center, meaning this compound can exist as different stereoisomers.

Overview of Research Areas for this compound

While specific research focused solely on 2-(Methoxymethyl)piperazine hydrochloride is limited in publicly accessible literature, its structural components suggest its utility as a chemical intermediate and building block in the synthesis of more complex molecules. The presence of the piperazine core and the functionalized side chain make it a valuable synthon for creating diverse chemical libraries for drug discovery.

One documented use of a closely related derivative is in the synthesis of 2-(methoxymethyl)-1-(trifluoroacetyl)piperazine. This compound is synthesized via the hydrogenation of 2-(methoxymethyl)-4-(phenylmethyl)-1-(trifluoroacetyl)piperazine. prepchem.com This indicates that the 2-(methoxymethyl)piperazine skeleton is utilized in multi-step synthetic pathways to generate more complex chemical entities.

The broader class of 2-substituted piperazines, including those with hydroxymethyl groups, are recognized as useful building blocks for biologically active compounds and for the construction of combinatorial libraries. nih.gov Therefore, it is plausible that 2-(Methoxymethyl)piperazine hydrochloride serves as a precursor in research and development aimed at discovering new therapeutic agents.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15ClN2O |

|---|---|

Molecular Weight |

166.65 g/mol |

IUPAC Name |

2-(methoxymethyl)piperazine;hydrochloride |

InChI |

InChI=1S/C6H14N2O.ClH/c1-9-5-6-4-7-2-3-8-6;/h6-8H,2-5H2,1H3;1H |

InChI Key |

WUAMICXNTNIYBK-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CNCCN1.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxymethyl Piperazinehydrochloride

Historical Development of Synthetic Routes

The synthetic history of 2-(methoxymethyl)piperazine (B3158458) is intrinsically linked to the broader development of methods for preparing substituted piperazines. Early approaches to piperazine (B1678402) synthesis, dating back to the early 20th century, often involved the cyclization of diethanolamine (B148213) or its derivatives with primary amines under harsh conditions, such as high temperatures in the presence of a dehydration catalyst. google.com These methods, while foundational, offered limited control over substitution patterns and were generally low-yielding.

The preparation of C-substituted piperazines historically involved multi-step sequences, often starting from α-amino acids or other readily available chiral precursors. The focus of these early syntheses was primarily on establishing the core heterocyclic structure, with the introduction of specific side chains like the methoxymethyl group being a secondary consideration, often accomplished through less efficient, non-stereoselective methods. The evolution of synthetic organic chemistry, particularly the advent of protecting group strategies and more selective cyclization reactions, has paved the way for the more refined and targeted synthetic routes that are now prevalent.

Classical and Contemporary Approaches to Piperazine Ring Formation

The construction of the 2-(methoxymethyl)piperazine scaffold can be approached through various classical and contemporary synthetic strategies. These methods can be broadly categorized by the method of piperazine ring formation and the stage at which the methoxymethyl group is introduced.

Cyclization Reactions for Piperazine Core Construction

The formation of the piperazine ring is the cornerstone of the synthesis. Classical methods often rely on the condensation of a C2-N1 synthon with a C2-N4 synthon. A common approach involves the reaction of an appropriately substituted ethylenediamine (B42938) derivative with a two-carbon electrophile. For the synthesis of 2-substituted piperazines, this often involves starting with a chiral precursor.

A contemporary and efficient method for constructing the piperazine ring involves the cyclization of suitably protected diamine precursors. For instance, a general strategy for the synthesis of 2-substituted piperazines starts from α-amino acids. nih.gov In a sequence applicable to the synthesis of a precursor for 2-(methoxymethyl)piperazine, an N-protected amino acid can be converted to the corresponding N-protected amino alcohol, which is then further elaborated to a diamine before cyclization.

Another contemporary approach involves the reductive cyclization of dioximes, which can be formed from the double Michael addition of nitrosoalkenes to primary amines. This method allows for the construction of the piperazine ring with substituents at various positions. acs.org

| Piperazine Ring Formation Method | Starting Materials | Key Features | Potential for 2-Substituted Piperazines |

| Diethanolamine Cyclization | Diethanolamine derivatives, primary amines | High temperatures, dehydration catalysts | Limited control over substitution |

| From α-Amino Acids | α-Amino acids | Access to chiral products, multi-step | High, allows for stereocontrol |

| Reductive Cyclization of Dioximes | Primary amines, nitrosoalkenes | Convergent, forms substituted piperazines | High, versatile for various substituents |

Introduction of the Methoxymethyl Moiety

The methoxymethyl group can be introduced either before or after the formation of the piperazine ring.

Pre-cyclization Introduction: This strategy involves using a starting material that already contains the methoxymethyl group. For example, a derivative of serinol (2-amino-1,3-propanediol) with the primary hydroxyl group selectively protected and the secondary hydroxyl group methylated could serve as a precursor. Cyclization of such a functionalized building block would directly yield the 2-(methoxymethyl)piperazine core.

Post-cyclization Introduction: A more common and versatile approach is the functionalization of a pre-formed piperazine ring. This typically involves the synthesis of a 2-(hydroxymethyl)piperazine precursor, followed by O-methylation. The 2-(hydroxymethyl)piperazine intermediate is readily accessible, often from the reduction of a piperazine-2-carboxylic acid derivative.

The O-methylation of the hydroxyl group is a standard transformation in organic synthesis and can be achieved under various conditions. A widely used method is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent such as methyl iodide or dimethyl sulfate (B86663). masterorganicchemistry.comwikipedia.orglibretexts.org The choice of base and solvent is crucial to ensure high yields and avoid side reactions. Common bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

| Methylating Agent | Base | Solvent | Typical Reaction Conditions |

| Methyl iodide (CH₃I) | Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temperature |

| Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydroxide (B78521) (NaOH) | Dichloromethane (B109758) (DCM), Water (phase transfer) | Room temperature |

| Trimethyloxonium tetrafluoroborate (B81430) ((CH₃)₃OBF₄) | Non-nucleophilic base (e.g., proton sponge) | Dichloromethane (DCM) | 0 °C to room temperature |

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating a solution of the free base in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen chloride in the same or a miscible solvent.

Asymmetric Synthesis and Chiral Induction Strategies

The presence of a stereocenter at the C-2 position of 2-(methoxymethyl)piperazine necessitates the use of asymmetric synthesis or chiral resolution to obtain enantiomerically pure compounds.

Enantioselective Preparation of 2-(Methoxymethyl)piperazine Precursors

The most efficient route to enantiopure 2-(methoxymethyl)piperazine is through the use of a chiral starting material. Commercially available enantiopure piperazine-2-carboxylic acid is an excellent precursor. The synthesis begins with the protection of both nitrogen atoms of the piperazine ring, often with the tert-butoxycarbonyl (Boc) group, to prevent side reactions. The carboxylic acid functionality is then reduced to the primary alcohol, yielding enantiomerically pure N,N'-di-Boc-2-(hydroxymethyl)piperazine. This reduction can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes being common choices. chemicalbook.com

The subsequent O-methylation of the resulting chiral alcohol, as described in the Williamson ether synthesis, proceeds without affecting the stereocenter, thus affording the enantiopure N,N'-di-Boc-2-(methoxymethyl)piperazine. Final deprotection of the Boc groups under acidic conditions, followed by salt formation, yields the desired enantiomer of 2-(methoxymethyl)piperazine hydrochloride.

Chiral Resolution Techniques for Enantiopure 2-(Methoxymethyl)piperazine

In cases where a racemic synthesis is performed, the separation of the enantiomers is required to obtain the pure stereoisomers. This can be accomplished through chiral resolution.

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic 2-(methoxymethyl)piperazine (or a suitable precursor like 2-(hydroxymethyl)piperazine) with a chiral resolving agent to form a mixture of diastereomeric salts. libretexts.orgclearsynth.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Common chiral resolving agents for amines include chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid. Once the diastereomeric salts are separated, the desired enantiomer of the piperazine derivative can be liberated by treatment with a base.

Enzymatic Resolution: A more modern and often highly selective method for chiral resolution is the use of enzymes. youtube.com For a precursor like racemic N-protected 2-(hydroxymethyl)piperazine, a lipase (B570770) can be used to selectively acylate one of the enantiomers, leaving the other enantiomer as the unreacted alcohol. Lipases such as Candida antarctica lipase B (CAL-B) are known to exhibit high enantioselectivity in the resolution of alcohols. google.com The acylated and unacylated enantiomers can then be separated by chromatography. The acylated enantiomer can be deacylated to recover the other enantiomer of the alcohol. This method provides access to both enantiomers with high optical purity.

Green Chemistry Principles in the Synthesis of 2-(Methoxymethyl)piperazinehydrochloride

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact and enhancing the sustainability of the process. Key areas of focus include the use of environmentally benign solvents and the development of sustainable catalytic and reagent strategies.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the solubility of all reactants in water can be a challenge, certain reactions in piperazine synthesis have been successfully conducted in aqueous media. For instance, some catalytic reactions for C-N bond formation can be performed in water, potentially with the aid of phase-transfer catalysts or surfactants to overcome solubility issues.

Other environmentally benign solvents that could be considered for the synthesis of this compound and its precursors include:

Bio-derived solvents: Solvents derived from renewable feedstocks, such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyrene, offer a more sustainable alternative to petroleum-based solvents.

Supercritical fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for both reactions and extractions. Its properties can be tuned by adjusting pressure and temperature, offering a high degree of control over the reaction environment.

Solvent-free, or neat, reaction conditions represent the most environmentally benign approach, as they eliminate solvent waste entirely. Mechanochemical methods, such as ball milling, can facilitate reactions in the absence of a solvent by providing the necessary energy through mechanical force. These techniques have been successfully applied to various organic transformations and could be investigated for the synthesis of piperazine derivatives.

| Solvent Type | Examples | Green Chemistry Advantages | Potential Application in Synthesis |

|---|---|---|---|

| Water | H₂O | Non-toxic, non-flammable, abundant, low cost | Cyclization and salt formation steps |

| Bio-derived Solvents | Ethanol, 2-MeTHF, Cyrene | Renewable feedstock, lower toxicity | Precursor synthesis and etherification |

| Supercritical Fluids | scCO₂ | Non-toxic, easily removable, tunable properties | Extraction and purification, potential for reactions |

| Solvent-Free | Neat reactions, mechanochemistry | Eliminates solvent waste, high atom economy | Solid-state reactions for precursor synthesis |

Catalytic methods are a cornerstone of green chemistry as they can significantly reduce waste by enabling reactions with high atom economy and minimizing the use of stoichiometric reagents. In the context of synthesizing this compound, catalytic strategies can be employed in several key steps.

For the formation of the piperazine ring, various catalytic systems have been developed. These include transition metal catalysts (e.g., palladium, iridium, copper) for C-N bond-forming reactions. researchgate.netchemicalbook.com The development of catalysts with high turnover numbers and selectivity is crucial for minimizing catalyst loading and waste. Recent advancements in photoredox catalysis offer a greener alternative, utilizing visible light to drive chemical transformations under mild conditions. mdpi.com This approach can reduce the need for high temperatures and harsh reagents. mdpi.com

The design of reagents with improved sustainability profiles is another important aspect. For instance, in the etherification of the 2-(hydroxymethyl)piperazine precursor, traditional methods might employ hazardous alkylating agents. Greener alternatives could involve the use of dimethyl carbonate, a less toxic and more environmentally friendly methylating agent, in the presence of a suitable catalyst.

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is a rapidly growing area of green chemistry. Enzymes operate under mild conditions (aqueous environment, ambient temperature, and neutral pH) and exhibit high selectivity, which can simplify purification processes and reduce waste. The potential for enzymatic reduction of a precursor like a piperazine-2-carboxylic acid derivative to 2-(hydroxymethyl)piperazine could be explored.

| Catalytic Approach | Key Features | Potential Application in Synthesis | Sustainability Benefits |

|---|---|---|---|

| Transition Metal Catalysis | High efficiency and selectivity for C-N bond formation. | Piperazine ring formation. | High atom economy, reduced stoichiometric waste. |

| Photoredox Catalysis | Uses visible light as an energy source, mild reaction conditions. mdpi.com | C-H functionalization to introduce the methoxymethyl precursor. | Energy efficiency, use of a renewable energy source. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions in aqueous media. | Reduction of a carboxylic acid or ester to an alcohol. | Reduced energy consumption, biodegradable catalysts. |

| Organocatalysis | Metal-free catalysis, often using small organic molecules. | Various bond-forming reactions. | Avoids heavy metal contamination of products. |

Optimization of Reaction Conditions and Scalability Studies

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions and consideration of scalability. Process intensification and continuous flow synthesis are key strategies for achieving efficient, safe, and cost-effective production.

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry is a powerful tool for process intensification, offering several advantages over traditional batch processing. rsc.orgmdpi.com In a continuous flow setup, reagents are continuously pumped through a reactor, where they mix and react. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and safety.

For the synthesis of this compound, a multi-step continuous flow process could be envisioned. rsc.org For example, the formation of the piperazine ring, the etherification of the hydroxyl group, and the final salt formation could potentially be performed in a "telescoped" sequence, where the output of one reactor flows directly into the next without the need for intermediate isolation and purification. This approach can significantly reduce processing time, solvent usage, and waste generation.

The enhanced heat and mass transfer in flow reactors allows for the use of highly exothermic or fast reactions that would be difficult to control in large batch reactors. This can lead to higher productivity and improved safety. Furthermore, the small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, reducing the risk of accidents.

Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing the formation of impurities. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of various parameters (e.g., temperature, concentration, catalyst loading, and reaction time) on the reaction outcome.

In the synthesis of 2-substituted piperazines, the formation of regioisomers and over-alkylation are common side reactions. Careful selection of protecting groups and reaction conditions is necessary to control the selectivity of the reactions. For instance, in the formation of the piperazine ring, the use of appropriate N-protecting groups can prevent the formation of undesired side products.

Purification is a significant contributor to cost and waste in chemical manufacturing. By optimizing the reaction to minimize side products, the need for extensive purification steps can be reduced. In-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, can be integrated into continuous flow systems to remove impurities as they are formed, leading to a cleaner product stream.

| Parameter | Optimization Strategy | Impact on Yield and Purity |

|---|---|---|

| Temperature | Precise control using flow reactors or optimized heating/cooling in batch. | Can significantly affect reaction rate and selectivity, minimizing thermal degradation. |

| Concentration | Studying the effect of reactant ratios and overall concentration. | Can influence reaction kinetics and suppress side reactions. |

| Catalyst Loading | Screening for the optimal catalyst and its concentration. | Minimizes cost and potential for product contamination while maximizing reaction rate. |

| Residence Time (Flow) / Reaction Time (Batch) | Fine-tuning to achieve complete conversion while avoiding product degradation. | Maximizes throughput and minimizes the formation of time-dependent impurities. |

Chemical Reactivity and Derivatization of 2 Methoxymethyl Piperazinehydrochloride

Reactions at the Piperazine (B1678402) Nitrogen Atoms

Reactions at the Piperazine Nitrogen Atoms

The secondary amine functionalities of the piperazine ring are nucleophilic and readily participate in a variety of bond-forming reactions.

N-alkylation of the piperazine nitrogens is a common derivatization strategy. Achieving mono-alkylation can be challenging due to the potential for di-alkylation. Several strategies are employed to control the selectivity. One common method involves using a large excess of the piperazine starting material to favor mono-substitution. researchgate.net Another robust approach is the use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one nitrogen atom to ensure single alkylation at the other. researchgate.netmdpi.com The protecting group can then be removed to yield the mono-alkylated product. Reductive amination is another effective method for introducing alkyl groups, particularly when reacting with aldehydes or ketones. mdpi.comnih.gov

For 2-(methoxymethyl)piperazine (B3158458), alkylation is expected to occur preferentially at the less sterically hindered N-4 position. However, reaction conditions can be tuned to influence the regioselectivity.

| Alkylating Agent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Alkyl Halides (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), Reflux | N-Alkylpiperazine | nih.govresearchgate.net |

| Aldehydes/Ketones (RCHO/RCOR') | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH) | N-Alkylpiperazine (via Reductive Amination) | mdpi.comnih.gov |

| Epoxides | Solvent (e.g., MeCN), Heat | N-(2-hydroxyalkyl)piperazine | nih.gov |

The piperazine nitrogens can be readily acylated using standard reagents such as acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. ambeed.com This reaction is typically high-yielding and serves to introduce a wide variety of functional groups onto the piperazine core. Similar to alkylation, the use of a mono-protected piperazine allows for selective acylation.

| Acylating Agent | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Acyl Chlorides (RCOCl) | Triethylamine (Et₃N), Pyridine | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | N-Acylpiperazine | ambeed.com |

| Acid Anhydrides ((RCO)₂O) | Triethylamine (Et₃N), DMAP (cat.) | Dichloromethane (DCM), Chloroform | N-Acylpiperazine | ambeed.com |

The nucleophilic nitrogen atoms of 2-(methoxymethyl)piperazine can react with various electrophilic reagents to form ureas, thioureas, and carbamates, which are important functional groups in medicinal chemistry.

Ureas: Unsymmetrical ureas are typically synthesized by reacting the piperazine with an isocyanate (R-N=C=O). organic-chemistry.orgmdpi.com Alternatively, carbamoyl (B1232498) chlorides can be used. organic-chemistry.org Other methods involve the reaction with phenyl carbamates in DMSO, which serves as a mild and efficient approach. google.com

Thioureas: The reaction of piperazines with isothiocyanates (R-N=C=S) in a suitable solvent like dichloromethane at room temperature readily affords the corresponding thiourea (B124793) derivatives. mdpi.comorganic-chemistry.org This condensation is often clean and proceeds in high yield. mdpi.comnih.gov

Carbamates: Carbamates can be formed by reacting the piperazine with chloroformates (R-O-COCl) or by a three-component coupling involving an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgnih.gov The reaction with N,N'-carbonyldiimidazole (CDI) followed by an alcohol is another common route. organic-chemistry.org

| Derivative | Reagent | General Conditions | Reference |

|---|---|---|---|

| Urea | Isocyanate (R-NCO) | Aprotic solvent (e.g., DCM, THF), Room Temperature | organic-chemistry.orgmdpi.com |

| Thiourea | Isothiocyanate (R-NCS) | Dichloromethane (DCM), Room Temperature, 1h | mdpi.com |

| Carbamate | Chloroformate (R-OCOCl) | Base (e.g., Et₃N), Aprotic solvent (e.g., DCM) | researchgate.net |

| Carbamate | CO₂, Alkyl Halide, Base (DBU) | Solvent (e.g., Acetonitrile), Heat | nih.gov |

The 1,2-diamine structural motif embedded within the piperazine ring allows it to be used as a building block in annulation reactions to construct fused or spiro-heterocyclic systems. For instance, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134) rings. Annulation reactions mediated by reagents like vinyl sulfonium (B1226848) salts can be employed to synthesize larger heterocyclic structures incorporating the piperazine core. bris.ac.uk Palladium-catalyzed cyclization reactions involving piperazines and propargyl units can also be used to construct complex, highly substituted nitrogen heterocycles. acs.org

Transformations of the Methoxymethyl Moiety

The methoxymethyl group (CH₂OCH₃) at the C-2 position of the piperazine ring is an ether linkage that can also undergo chemical transformation, primarily through cleavage.

Cleavage of the Methoxymethyl Ether

The methoxymethyl (MOM) group is often used as a protecting group for alcohols due to its stability under basic conditions and its lability under acidic conditions. thieme-connect.de The ether linkage in 2-(methoxymethyl)piperazine can be cleaved to reveal a 2-(hydroxymethyl)piperazine derivative. This transformation provides another handle for further functionalization. A variety of reagents have been developed for the selective deprotection of MOM ethers.

| Reagent | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Bismuth Trichloride (BiCl₃) | Acetonitrile/water, 50 °C | Mild, "green" reagent, operationally simple. | rsc.orgmorressier.com |

| Zinc Bromide (ZnBr₂) / n-Propylthiol (n-PrSH) | Dichloromethane (DCM), 0 °C to Room Temp | Rapid reaction (<10 min), high yield and selectivity. | researchgate.net |

| Trialkylsilyl Triflate (R₃SiOTf) / 2,2'-Bipyridyl | Acetonitrile (CH₃CN), Room Temperature | Chemoselective for aromatic MOM ethers, mild conditions. | nih.gov |

| Bromodimethylborane (Me₂BBr) | Dichloromethane (DCM), -78 °C | Effective for acid-sensitive substrates. | thieme-connect.de |

The resulting 2-(hydroxymethyl)piperazine can then be used in subsequent reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, or esterification and etherification at the hydroxyl group, further expanding the synthetic utility of the original scaffold.

Functional Group Interconversion of the Methoxymethyl Group

While the piperazine nitrogens are the most common sites for derivatization, the methoxymethyl group at the C2 position can also be chemically transformed to introduce new functionalities. These interconversions typically require conditions that can cleave the robust ether linkage. Such transformations can convert the relatively inert methoxymethyl group into more reactive handles suitable for further elaboration.

The primary method for the interconversion of the methoxymethyl group involves the cleavage of the methyl ether. This can be achieved under strong acidic conditions, for example, using hydrobromic acid (HBr) or boron tribromide (BBr₃). This process converts the methoxymethyl group into a hydroxymethyl or bromomethyl group, respectively. The resulting hydroxymethyl group can be further oxidized to an aldehyde or a carboxylic acid, while the bromomethyl group serves as an electrophilic site for nucleophilic substitution reactions.

| Transformation | Reagents and Conditions | Resulting Functional Group | Potential for Further Derivatization |

| Ether Cleavage (to Alcohol) | BBr₃, CH₂Cl₂ | Hydroxymethyl (-CH₂OH) | Oxidation to aldehyde or carboxylic acid; Esterification; Etherification |

| Ether Cleavage (to Halide) | Conc. HBr, heat | Bromomethyl (-CH₂Br) | Nucleophilic substitution (e.g., with CN⁻, N₃⁻, R₂NH) |

| Oxidation of Alcohol | PCC, CH₂Cl₂ | Formyl (-CHO) | Reductive amination; Wittig reaction; Grignard addition |

| Oxidation of Alcohol | Jones Reagent (CrO₃/H₂SO₄) | Carboxyl (-COOH) | Amide coupling; Esterification; Reduction to alcohol |

This table outlines potential synthetic routes for the functional group interconversion of the methoxymethyl substituent on the 2-(methoxymethyl)piperazine scaffold.

Synthesis of Complex Analogues and Scaffolds

The 2-(methoxymethyl)piperazine core is a versatile building block that can be elaborated into more complex molecular architectures, including polycyclic systems and conjugates with other organic frameworks. This versatility is primarily due to the reactivity of the two nitrogen atoms, which can be functionalized to extend the molecular structure in various directions.

The piperazine ring can serve as a foundation for the construction of bicyclic and polycyclic systems. This is achieved by introducing a bridge across the piperazine ring, typically between the N1 and N4 atoms or between a nitrogen and a carbon atom. Such rigidified scaffolds are of great interest in medicinal chemistry as they reduce conformational flexibility.

One established strategy involves reacting a piperazine-2,6-dione (B107378) intermediate with various dielectrophiles to form bridged systems. researchgate.net A more direct approach applicable to 2-(methoxymethyl)piperazine would involve a two-step functionalization of the N1 and N4 nitrogens with a linker containing two electrophilic sites. For example, reaction with a dihaloalkane could form a new ring fused across the piperazine structure, leading to derivatives of diazabicycloalkanes. The synthesis of bicyclic piperazinones has also been explored as a method to create conformationally restricted peptide building blocks. nih.gov

The nucleophilic nature of the piperazine nitrogens makes 2-(methoxymethyl)piperazine an excellent candidate for conjugation to other molecular systems, including biomolecules, polymers, and solid supports. The N4 nitrogen, being a secondary amine, is readily available for reactions like reductive amination with aldehydes and ketones, acylation with acid chlorides and anhydrides, and nucleophilic aromatic substitution (SₙAr) with activated aryl halides. nih.govmdpi.com

These conjugation reactions have been used to link piperazine moieties to diverse frameworks. For instance, piperazine-based compounds have been conjugated to humanized ferritin to act as a delivery system for siRNA in cancer cells. nih.gov In materials science, piperazine units have been used as linkers in the synthesis of Covalent Organic Frameworks (COFs), creating porous materials with high electrical conductivity. figshare.com The 2-(methoxymethyl)piperazine scaffold can be similarly employed, with the N4 nitrogen acting as the point of attachment to these larger organic frameworks.

Structural Characterization and Spectroscopic Analysis of 2 Methoxymethyl Piperazinehydrochloride and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of a compound. For 2-(Methoxymethyl)piperazinehydrochloride, both one-dimensional (1D) and two-dimensional (2D) NMR methods are invaluable for its complete structural assignment and conformational analysis.

1D and 2D NMR Techniques for Structural Elucidation

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide the foundational information for its structural determination. The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperazine (B1678402) ring, the methoxymethyl substituent, and the amine protons. The chemical shifts of these protons are influenced by their electronic environment. For instance, the methoxy (B1213986) group protons typically appear as a singlet in the range of 3.2-3.5 ppm. acdlabs.comresearchgate.net The protons of the piperazine ring will exhibit more complex splitting patterns due to spin-spin coupling between adjacent, non-equivalent protons. researchgate.netnih.gov

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shift of the methoxy carbon is typically observed in the range of 50-70 ppm. researchgate.net The carbons of the piperazine ring will resonate at chemical shifts influenced by the nitrogen atoms and the substituent.

To definitively assign all proton and carbon signals and to establish connectivity within the molecule, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. youtube.comsdsu.eduyoutube.com A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org This allows for the tracing of the proton network within the piperazine ring and the identification of protons on adjacent carbons. An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, enabling unambiguous assignment of the carbon signals based on the already assigned proton spectrum. sdsu.edu Further connectivity information can be obtained from a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons that are two or three bonds away.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperazine Ring CH₂ | 2.8 - 3.5 (multiplets) | 40 - 55 |

| Piperazine Ring CH | 2.9 - 3.6 (multiplet) | 55 - 65 |

| Methoxymethyl CH₂ | 3.4 - 3.8 (doublet of doublets) | 70 - 80 |

| Methoxy CH₃ | 3.2 - 3.5 (singlet) | 55 - 65 |

Note: These are estimated chemical shift ranges based on data for similar substituted piperazines and methoxy-containing compounds. Actual values may vary depending on the solvent and other experimental conditions.

Conformational Analysis via NMR

The piperazine ring typically adopts a chair conformation to minimize steric strain. In substituted piperazines, such as this compound, the substituent can exist in either an axial or equatorial position. These two chair conformations can interconvert through a process of ring inversion. The rate of this inversion can be studied using variable-temperature NMR spectroscopy. rsc.org

At room temperature, if the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons on the same carbon atom will be averaged, resulting in a single, often broad, signal. As the temperature is lowered, the rate of ring inversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons will broaden and eventually separate into two distinct signals. By analyzing the shape of the NMR signals at different temperatures, the energy barrier for the ring inversion process can be calculated. This provides valuable information about the conformational stability and dynamics of the molecule. For N-acylated piperazines, the energy barriers for ring inversion have been found to be in the range of 56 to 80 kJ mol⁻¹. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). nih.govmdpi.comlongdom.org This high accuracy allows for the unambiguous determination of the elemental composition of a compound. For this compound (C₆H₁₅ClN₂O), HRMS can be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in the identification and characterization of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. researchgate.netnih.gov The fragmentation pattern of this compound is expected to be characteristic of its structure.

Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and the loss of substituents. researchgate.netxml-journal.net For this compound, key fragmentation pathways would likely involve the cleavage of the C-N bonds within the piperazine ring and the loss of the methoxymethyl group. The fragmentation of the ether linkage in the methoxymethyl group could also lead to characteristic fragment ions. researchgate.net Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule and provides further evidence for its proposed structure.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z of Fragment Ion | Proposed Structure/Loss |

| [M+H]⁺ - CH₃OH | Loss of methanol (B129727) |

| [M+H]⁺ - CH₂O | Loss of formaldehyde |

| [M+H]⁺ - C₂H₅NO | Cleavage of the piperazine ring |

| Various smaller fragments | Resulting from further ring cleavage |

Note: These are predicted fragmentation patterns based on the general principles of mass spectrometry and the known fragmentation of similar compounds.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. These techniques are complementary and are based on the interaction of electromagnetic radiation with the vibrational energy levels of the molecules.

In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H bonds of the secondary amines in the piperazine ring, the C-H bonds of the aliphatic and methoxy groups, the C-N bonds, and the C-O-C ether linkage. The presence of the hydrochloride salt will result in a broad absorption band in the region of 2400-3000 cm⁻¹ due to the stretching of the N⁺-H bond. nist.gov

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. researchgate.net

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| N⁺-H | 2400-3000 (broad) | Stretching | |

| N-H | 3200-3400 (medium) | Stretching | |

| C-H (aliphatic) | 2850-2960 (strong) | 2850-2960 (strong) | Stretching |

| C-O-C (ether) | 1070-1150 (strong) | Asymmetric Stretching | |

| C-N | 1020-1250 (medium) | Stretching | |

| N-H | 1580-1650 (medium) | Bending | |

| C-H | 1350-1470 (medium) | Bending |

Note: These are predicted absorption ranges based on standard functional group correlation tables and data for similar compounds. researchgate.netlibretexts.orglibretexts.orgultraphysicalsciences.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This data is fundamental for understanding the molecule's conformation, as well as the intermolecular interactions that dictate its crystal packing.

Single Crystal X-ray Diffraction Studies

For instance, the crystal structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride, a related compound, reveals a monoclinic crystal system with the space group P21/c. researchgate.net In this structure, the piperazine ring assumes a chair conformation. It is highly probable that 2-(Methoxymethyl)piperazine (B3158458) hydrochloride would exhibit similar conformational behavior.

To illustrate the typical crystallographic parameters of a substituted piperazine hydrochloride, the following table presents data for a representative analogue.

| Parameter | Value for 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 21.548(1) |

| b (Å) | 7.6273(3) |

| c (Å) | 9.5982(5) |

| β (°) | 100.651(2) |

| Volume (ų) | 1550.32(12) |

| Z | 4 |

Analysis of Hydrogen Bonding and Crystal Packing

In the crystalline state of piperazine salts, hydrogen bonding plays a critical role in stabilizing the crystal lattice. The protonated nitrogen atoms of the piperazine ring act as hydrogen bond donors, while the chloride anion serves as a hydrogen bond acceptor. This interaction is a defining feature of the crystal packing in such compounds. mdpi.comresearchgate.net

Studies on various piperazinediium salts have shown that N-H···anion hydrogen bonds are the primary interactions governing the supramolecular assembly. mdpi.comresearchgate.net In the case of 2-(Methoxymethyl)piperazine hydrochloride, it is expected that the protonated ring nitrogens will form strong N-H···Cl hydrogen bonds. Furthermore, the methoxymethyl substituent introduces an ether oxygen which can also act as a hydrogen bond acceptor, potentially leading to more complex hydrogen-bonding networks involving C-H···O interactions.

The crystal packing is likely to be a three-dimensional network stabilized by these hydrogen bonds, leading to a well-ordered crystalline structure. The specific arrangement of the molecules in the crystal lattice will be influenced by the steric bulk of the methoxymethyl group and the need to optimize the hydrogen bonding interactions.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment

2-(Methoxymethyl)piperazine is a chiral molecule due to the presence of a stereocenter at the C2 position of the piperazine ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity of such compounds.

These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) measures the difference in absorption of left and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum will show positive or negative peaks at the absorption bands of the chromophores in the molecule. Enantiomers will produce mirror-image CD spectra.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.orgwikipedia.org The resulting ORD curve can be complex, often showing peaks and troughs near the absorption maxima of the molecule, a phenomenon known as the Cotton effect. libretexts.org Enantiomers will exhibit ORD curves that are mirror images of each other.

While specific CD or ORD data for 2-(Methoxymethyl)piperazine hydrochloride are not available, the principles of these techniques are broadly applicable. The enantiomeric purity of a sample of 2-(Methoxymethyl)piperazine can be determined by comparing its CD or ORD spectrum to that of a pure enantiomer. The presence of the other enantiomer as an impurity would lead to a decrease in the signal intensity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another common method for separating and quantifying enantiomers, and this technique is often used in conjunction with chiroptical detectors. jocpr.com

The synthesis of chiral, nonracemic (piperazin-2-yl)methanol derivatives from starting materials like (S)-serine highlights the importance of assessing enantiomeric purity in this class of compounds. nih.gov

Computational and Theoretical Studies of 2 Methoxymethyl Piperazinehydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. researchgate.net For piperazine (B1678402) derivatives, these calculations provide critical insights into their stability, reactivity, and spectroscopic characteristics.

DFT calculations are instrumental in mapping the electronic landscape of a molecule. For a compound like 2-(Methoxymethyl)piperazine (B3158458) hydrochloride, these calculations would typically be performed at a level of theory such as B3LYP with a 6-311g(d,p) basis set to balance accuracy and computational cost. researchgate.net

Key electronic properties that can be predicted include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP).

HOMO-LUMO Analysis: The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For piperazine derivatives, the nitrogen atoms, with their lone pairs of electrons, significantly influence the HOMO, making them nucleophilic centers. The presence of the methoxymethyl substituent at the C2 position would be expected to modulate the electron density and, consequently, the HOMO-LUMO energies.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack. In the case of 2-(Methoxymethyl)piperazine hydrochloride, the protonated nitrogen atom would be a region of high positive potential (electrophilic), while the other nitrogen and the oxygen of the methoxy (B1213986) group would be regions of negative potential (nucleophilic).

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and are often used in Quantitative Structure-Activity Relationship (QSAR) studies. scispace.com

Table 1: Predicted Electronic Properties of a Substituted Piperazine Scaffold

| Parameter | Typical Calculated Value (a.u.) | Implication |

|---|---|---|

| HOMO Energy | -0.2 to -0.3 | Region of electron donation (nucleophilicity) |

| LUMO Energy | 0.05 to 0.15 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 0.25 to 0.45 | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.0 to 4.0 D | Reflects the overall polarity of the molecule |

Quantum chemical calculations can simulate various types of spectra, which can be invaluable for interpreting experimental data. For 2-(Methoxymethyl)piperazine hydrochloride, theoretical calculations of NMR, IR, and Raman spectra would be highly informative.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed and generally show good correlation with experimental values. These calculations can aid in the assignment of complex spectra and in confirming the stereochemistry of the molecule.

Vibrational Spectroscopy: Simulation of IR and Raman spectra can help in assigning the vibrational modes of the molecule. For the title compound, characteristic vibrational frequencies for the N-H, C-H, C-O, and C-N bonds could be predicted.

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is intimately linked to its three-dimensional structure. The piperazine ring is known to exist predominantly in a chair conformation, but the presence of substituents can influence the conformational preferences and the energy barriers for ring inversion. nih.gov

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for exploring the conformational space of flexible molecules like 2-(Methoxymethyl)piperazine hydrochloride. rsc.org

Molecular Mechanics: MM methods, using force fields such as OPLS (Optimized Potentials for Liquid Simulations), can be used to perform a systematic search of the potential energy surface to identify low-energy conformers. rsc.org

Molecular Dynamics: MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of its conformational landscape at a given temperature. nih.gov These simulations can reveal the preferred conformations and the transitions between them.

For 2-(Methoxymethyl)piperazine, the substituent at the C2 position can adopt either an axial or an equatorial orientation. The relative stability of these conformers is determined by a balance of steric and electronic effects.

Axial vs. Equatorial Preference: In general, bulky substituents on a cyclohexane-like ring, such as piperazine, prefer the equatorial position to minimize steric hindrance. Computational studies on similar 2-substituted piperazines would likely predict a preference for the equatorial conformation of the methoxymethyl group. acs.org The hydrochloride form would add further complexity, with the protonation state influencing the conformational equilibrium.

Stereoisomer Stability: Since 2-(Methoxymethyl)piperazine is chiral, it exists as a pair of enantiomers (R and S). Computational methods can be used to calculate the relative energies of these enantiomers and any diastereomers that might be formed in derivatives. While the enantiomers themselves have identical energies, their interactions with a chiral environment (such as a biological receptor) would differ, which can be explored through docking studies.

Table 2: Hypothetical Relative Energies of 2-(Methoxymethyl)piperazine Conformers

| Conformation | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| Chair (Equatorial) | 0.0 | > 95 |

| Chair (Axial) | 2.0 - 4.0 | < 5 |

| Twist-Boat | 5.0 - 7.0 | < 1 |

In Silico Studies of Molecular Recognition (as a scaffold)

The piperazine ring is a common scaffold in the design of biologically active molecules, and in silico methods are frequently used to predict and analyze the interactions of these molecules with their biological targets. nih.govnih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For a molecule containing the 2-(Methoxymethyl)piperazine scaffold, docking studies could be used to predict its binding mode within a target protein's active site. wellcomeopenresearch.orgnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. The piperazine scaffold often serves as a central component of pharmacophore models, providing a defined geometry for the placement of other functional groups. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scispace.com For a series of piperazine derivatives, computational descriptors (such as those derived from quantum chemical calculations) can be used to build QSAR models that can predict the activity of new, unsynthesized compounds. researchgate.net

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like a potential drug molecule) into the binding site of a target protein. The goal is to predict the binding mode and affinity of the ligand.

For a compound like 2-(Methoxymethyl)piperazine hydrochloride, docking simulations would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant protein target. The results would typically be presented in a table format, detailing the binding energies (often in kcal/mol) and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the protein's active site.

Table 1: Hypothetical Ligand-Protein Docking Simulation Data for 2-(Methoxymethyl)piperazine hydrochloride This table is for illustrative purposes only as specific data is not available.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein X | -8.5 | TYR 123, ASP 150 | Hydrogen Bond, Pi-Alkyl |

| Protein Y | -7.2 | LEU 89, VAL 95 | Hydrophobic |

| Protein Z | -9.1 | SER 201, GLU 205 | Hydrogen Bond, Ionic |

Pharmacophore Modeling and Scaffold Optimization

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. mdpi.com This model can then be used to design new molecules with similar or improved activity.

For 2-(Methoxymethyl)piperazine hydrochloride, a pharmacophore model would be generated based on its structure and known active analogues, if any. The model would highlight key features such as hydrogen bond donors/acceptors, hydrophobic regions, and positive/negative ionizable groups. This information is crucial for scaffold optimization, where the core structure of the molecule is modified to enhance its binding to the target protein.

Table 2: Hypothetical Pharmacophoric Features for a 2-(Methoxymethyl)piperazine hydrochloride-based Scaffold This table is for illustrative purposes only as specific data is not available.

| Pharmacophoric Feature | Location on Scaffold | Importance for Binding | Potential Optimization Strategy |

|---|---|---|---|

| Hydrogen Bond Donor | Piperazine N-H | High | Substitution with groups capable of stronger H-bonding |

| Hydrophobic Group | Methoxymethyl group | Moderate | Increase alkyl chain length to enhance hydrophobic interactions |

| Positive Ionizable Center | Protonated Piperazine Nitrogen | High | Maintain for ionic interactions with target |

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies in computational chemistry aim to understand how the chemical structure of a molecule influences its reactivity. This involves predicting reaction pathways and transition states, providing mechanistic insights into chemical reactions. nih.gov

Prediction of Reaction Pathways and Transition States

For 2-(Methoxymethyl)piperazine hydrochloride, computational models could predict its metabolic pathways or its synthesis reaction mechanisms. This would involve calculating the energies of reactants, intermediates, transition states, and products. The results would help in understanding the stability and reactivity of the compound.

Table 3: Hypothetical Predicted Energies for a Reaction Pathway Involving 2-(Methoxymethyl)piperazine hydrochloride This table is for illustrative purposes only as specific data is not available.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +12.5 |

| 5 | Products | -20.1 |

Mechanistic Insights from Computational Models

Computational models can provide detailed insights into the electronic and steric factors that govern a chemical reaction. nih.gov For 2-(Methoxymethyl)piperazine hydrochloride, these models could elucidate the role of the methoxymethyl substituent on the reactivity of the piperazine ring, for example, by analyzing the electron distribution and orbital energies. This understanding is valuable for designing more efficient synthetic routes or for predicting potential metabolic transformations.

Advanced Analytical Methodology for 2 Methoxymethyl Piperazinehydrochloride

Chromatographic Method Development

The development of reliable chromatographic methods is fundamental for the routine analysis and quality control of 2-(Methoxymethyl)piperazine (B3158458) hydrochloride. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is the premier technique for assessing the purity and performing quantitative analysis of non-volatile substances like 2-(Methoxymethyl)piperazine hydrochloride. Due to the piperazine (B1678402) moiety lacking a strong UV chromophore, method development may require derivatization or the use of alternative detection methods. researchgate.net A reversed-phase HPLC method is commonly employed for the separation of polar compounds.

A typical method involves a C18 stationary phase, which provides excellent resolving power for a wide range of analytes. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., water with trifluoroacetic acid) and an organic solvent like acetonitrile. helixchrom.com For compounds that are not UV-active, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). researchgate.netresearchgate.net

Table 1: Illustrative HPLC-ELSD Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | ELSD (Nebulizer Temp: 40°C, Gas Flow: 1.5 L/min) |

| Injection Volume | 10 µL |

| Diluent | Methanol (B129727) |

This method would be validated for linearity, precision, accuracy, and robustness to ensure reliable quantitative results for both the main compound and any non-volatile impurities. researchgate.net

Gas Chromatography (GC) for Volatile Impurities and Derivatized Analytes

Gas chromatography is highly effective for the analysis of volatile and semi-volatile impurities that may be present from the synthesis of 2-(Methoxymethyl)piperazine hydrochloride. hakon-art.com These could include residual solvents or starting materials. The inherent polarity and low volatility of the piperazine compound itself often necessitate derivatization to convert it into a more volatile analyte suitable for GC analysis. scholars.direct

A common approach involves using a mid-polarity capillary column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-17), which offers good selectivity for a range of compounds. hakon-art.comresearchgate.net Flame Ionization Detection (FID) is typically used due to its broad applicability to organic compounds. hakon-art.com For derivatization, reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to react with the amine groups, increasing volatility. scholars.direct

Table 2: Example GC-FID Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-17, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1 mL/min constant flow |

| Injector Temperature | 260°C |

| Detector Temperature | 280°C |

| Oven Program | Initial 60°C (1 min), ramp at 10°C/min to 280°C (hold 4 min) |

| Injection Mode | Split (20:1) |

| Detector | FID |

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) |

This method is crucial for controlling the levels of potentially harmful volatile organic impurities in the final product.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Since 2-(Methoxymethyl)piperazine possesses a chiral center at the 2-position of the piperazine ring, it can exist as a pair of enantiomers. Supercritical Fluid Chromatography has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. chromatographyonline.comselvita.com SFC offers advantages of high efficiency, rapid analysis times, and reduced consumption of organic solvents. selvita.comnih.gov

The separation is achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose). nih.gov The mobile phase typically consists of supercritical carbon dioxide as the main solvent, with a small percentage of an alcohol modifier (e.g., methanol or ethanol) to adjust solvent strength and improve peak shape. nih.govsphinxsai.com

Table 3: Representative Chiral SFC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35°C |

| Detector | UV at 220 nm |

| Injection Volume | 5 µL |

This technique is essential for quantifying the enantiomeric excess (e.e.) of the compound and ensuring the desired stereoisomer is produced and purified effectively. nih.gov

Hyphenated Techniques for Comprehensive Characterization

For a complete understanding of the compound's profile, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy are indispensable.

LC-MS and GC-MS for Trace Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the definitive tools for identifying and characterizing trace-level impurities. chimia.chnih.gov These methods provide molecular weight and structural information, allowing for the confident identification of unknown peaks observed during purity analysis.

LC-MS is particularly useful for identifying non-volatile synthesis by-products and degradation products. chimia.ch Using an electrospray ionization (ESI) source, the molecular ion of the parent compound and its impurities can be readily detected. semanticscholar.org GC-MS is applied to identify volatile and semi-volatile impurities with high certainty by comparing their mass spectra to established libraries like the National Institute of Standards and Technology (NIST). nih.govrsc.org

Table 4: Potential Impurities and their Monoisotopic Masses

| Potential Impurity | Structure | Monoisotopic Mass ( g/mol ) |

|---|---|---|

| Piperazine | C₄H₁₀N₂ | 86.0844 |

| 2-Methylpiperazine | C₅H₁₂N₂ | 100.1000 |

| Methanol | CH₄O | 32.0262 |

| Unreacted Starting Materials | Varies | Varies |

These techniques are critical during process development to understand impurity formation and establish appropriate control strategies.

LC-NMR for On-line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful hyphenated technique for the direct and unambiguous structural elucidation of components within a mixture, such as impurities or metabolites, without the need for prior isolation. globalresearchonline.netnih.gov While less sensitive than MS, NMR provides unparalleled detail about a molecule's carbon-hydrogen framework. wisdomlib.org

In an LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow probe. globalresearchonline.net Data can be acquired in two modes: on-flow, where spectra are continuously recorded as the peak elutes, or stopped-flow, where the chromatographic flow is halted when the peak of interest is inside the probe, allowing for more time-intensive experiments like 2D NMR (e.g., COSY, HSQC) to be performed. globalresearchonline.netnih.gov This provides definitive structural confirmation of the main peak and can be used to identify unknown impurities. nih.gov

Table 5: Hypothetical ¹H NMR Data for 2-(Methoxymethyl)piperazine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -O-CH ₃ | ~3.3 | singlet | 3H |

| -CH ₂-O- | ~3.4-3.5 | multiplet | 2H |

| Piperazine ring protons | ~2.5-3.0 | multiplet | 7H |

This technique is invaluable for resolving structural ambiguities, especially for novel or unexpected compounds discovered during stability studies or impurity profiling. wisdomlib.org

Enantiomeric Purity Determination

As 2-(Methoxymethyl)piperazine possesses a chiral center at the C-2 position of the piperazine ring, the determination of its enantiomeric purity is critical. This is achieved through stereoselective analytical techniques capable of distinguishing between the (R)- and (S)-enantiomers.

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, with the choice depending on the compound's properties and the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for the enantioselective analysis of chiral amines like 2-(Methoxymethyl)piperazine. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose coated on a silica (B1680970) support, are particularly effective. mdpi.comresearchgate.net For piperazine derivatives, normal-phase chromatography often provides excellent resolution. jocpr.com

A typical method would involve a CSP like cellulose tris(3,5-dimethylphenylcarbamate) with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane), an alcohol modifier (e.g., isopropanol (B130326) or ethanol), and a basic additive (e.g., diethylamine (B46881) or ethanolamine) to improve peak shape and resolution.

Interactive Table: Representative Chiral HPLC Method Parameters

Users can sort the data by clicking on the column headers.

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Hypothetical R.T. (S-enantiomer) | 8.5 min |

| Hypothetical R.T. (R-enantiomer) | 9.8 min |

| Hypothetical Resolution (Rs) | > 2.0 |

Gas Chromatography (GC): Chiral GC is also a viable technique, though it often requires derivatization of the amine functional groups of the piperazine ring to increase volatility and improve chromatographic performance. Derivatization with agents like trifluoroacetic anhydride can be employed, followed by separation on a cyclodextrin-based chiral capillary column.

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular alternative that combines the benefits of both HPLC and GC. chromatographyonline.com It uses supercritical carbon dioxide as the main mobile phase component, which allows for faster separations and reduced solvent consumption compared to HPLC. nih.gov Polysaccharide-based CSPs are also widely used in SFC, providing excellent enantioselectivity for a broad range of chiral compounds, including amines. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess (% ee) by making the enantiomers chemically non-equivalent. This is accomplished by using a chiral auxiliary that interacts with the enantiomers to form diastereomeric species, which have distinct NMR spectra. researchgate.net

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. rsc.org This interaction leads to different magnetic environments for the corresponding nuclei in each enantiomer, resulting in separate signals in the NMR spectrum. The enantiomeric excess can then be calculated by integrating these distinct signals. For amines, acidic CSAs such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives are often effective. rsc.org

Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable, covalent diastereomeric compounds. nih.govrsc.org A widely used CDA for amines is Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl). The resulting diastereomeric amides can be readily distinguished by ¹H, ¹³C, or ¹⁹F NMR, with ¹⁹F NMR often providing baseline-separated signals with high sensitivity due to the trifluoromethyl group.

Interactive Table: Hypothetical ¹⁹F NMR Data for Enantiomeric Excess Determination

This table represents expected data after derivatization with (R)-MTPA-Cl.

| Parameter | Value |

| Chiral Derivatizing Agent | (R)-MTPA-Cl |

| Solvent | CDCl₃ |

| Observed Nucleus | ¹⁹F |

| Chemical Shift (δ) for (S)-enantiomer derivative | -71.5 ppm |

| Chemical Shift (δ) for (R)-enantiomer derivative | -71.8 ppm |

| Integration of (S)-enantiomer signal | 1.00 |

| Integration of (R)-enantiomer signal | 99.0 |

| Calculated Enantiomeric Excess (% ee) | 98.0% |

Stability Studies and Degradation Pathway Elucidation (chemical stability)

Understanding the chemical stability of 2-(Methoxymethyl)piperazinehydrochloride is crucial for determining its shelf-life and appropriate storage conditions. Stability studies involve subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways. nih.gov

Forced degradation, or stress testing, is performed under conditions more severe than those used for accelerated stability testing. pharmtech.com The goal is to generate degradation products and evaluate the stability-indicating power of analytical methods. lubrizolcdmo.com A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary degradants that may not be relevant under normal storage conditions. pharmaguideline.com

Hydrolytic Degradation: The stability of the compound is tested in acidic, basic, and neutral aqueous solutions. The ether linkage in the methoxymethyl side chain and the amide-like character within the piperazine ring could be susceptible to hydrolysis under harsh pH conditions.

Oxidative Degradation: The compound is exposed to an oxidizing agent, typically hydrogen peroxide, to assess its susceptibility to oxidation. The tertiary amine nitrogen atoms in the piperazine ring are potential sites for oxidation.

Thermal Degradation: The stability of the solid compound and its solutions are evaluated at elevated temperatures. Thermal stress can induce ring opening or other rearrangement reactions in piperazine derivatives. utexas.eduutexas.edu

Interactive Table: Representative Forced Degradation Conditions and Results

Users can filter the table by entering text into the search box.

| Stress Condition | Reagent/Condition | Duration | Temperature | Hypothetical % Degradation |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~ 5% |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | ~ 8% |

| Oxidation | 3% H₂O₂ | 12 hours | Room Temp | ~ 15% |

| Thermal (Solution) | In Water | 48 hours | 80°C | ~ 10% |

| Thermal (Solid) | Dry Heat | 7 days | 100°C | < 2% |

Following forced degradation, the resulting mixtures are analyzed to separate and identify the degradation products. The primary technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap systems, which provide accurate mass data to help determine elemental compositions. nih.govnih.govrsc.org

Potential degradation pathways for this compound include:

Oxidation of the Piperazine Ring: Formation of N-oxides or piperazinone derivatives. utexas.edu

Piperazine Ring Opening: Cleavage of the ring structure, a known pathway for piperazine under thermal stress, potentially leading to ethylenediamine-based structures. acs.orgresearchgate.net

Cleavage of the Methoxymethyl Side Chain: Hydrolysis or oxidative cleavage of the C-O or C-N bond of the side chain to yield 2-(hydroxymethyl)piperazine or other fragments.

N-Formylation: Formation of N-formylpiperazine derivatives is a common degradation product observed for piperazine itself. utexas.eduacs.org

Interactive Table: Potential Degradation Products of this compound

This table lists plausible degradants based on known piperazine chemistry.

| Proposed Degradation Product | Molecular Formula | Theoretical Mass [M+H]⁺ | Potential Origin |

| 2-(Hydroxymethyl)piperazine | C₅H₁₂N₂O | 117.0971 | Side-chain cleavage |

| 1-Oxo-3-(methoxymethyl)piperazine | C₆H₁₂N₂O₂ | 145.0921 | Oxidation |

| N-Formyl-2-(methoxymethyl)piperazine | C₇H₁₄N₂O₂ | 159.1077 | Oxidation/Rearrangement |

| Ethylenediamine (B42938) (from ring opening) | C₂H₈N₂ | 61.0709 | Thermal Degradation |

Applications of 2 Methoxymethyl Piperazinehydrochloride As a Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products

While direct examples of the incorporation of 2-(methoxymethyl)piperazine (B3158458) hydrochloride into the total synthesis of complex natural products are not extensively reported in peer-reviewed literature, its role as an intermediate in the synthesis of complex pharmaceutical agents highlights its potential as a chiral building block. For instance, the enantiomerically pure (R)-2-(methoxymethyl)piperazine has been utilized in the synthesis of inhibitors of the complement alternative pathway, a key target in drug discovery. This application underscores its utility in preparing structurally complex and biologically active molecules.

The synthesis of such advanced intermediates often begins with chiral precursors. A common strategy for preparing enantiomerically pure 2-substituted piperazines involves starting from α-amino acids. This approach allows for the establishment of a defined stereocenter which is carried through the synthetic sequence. For example, (R)-3-(methoxymethyl)piperazine-2,5-dione can be reduced to afford (R)-2-(methoxymethyl)piperazine, which can then be incorporated into larger molecules.

| Intermediate | Precursor | Key Transformation | Application |

| (R)-2-(Methoxymethyl)piperazine | (R)-3-(Methoxymethyl)piperazine-2,5-dione | Reduction | Synthesis of complement alternative pathway inhibitors |

| Chiral 2-substituted piperazines | α-Amino acids | Multi-step synthesis including cyclization | Building blocks for pharmaceuticals |

Construction of Novel Heterocyclic Systems with Defined Stereochemistry

The 2-(methoxymethyl)piperazine scaffold is particularly well-suited for the construction of novel heterocyclic systems with controlled stereochemistry. The presence of a stereocenter at the 2-position influences the conformational preference of the piperazine (B1678402) ring and can direct the stereochemical outcome of subsequent reactions.